4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [] PAMs enhance the activity of neurotransmitters by binding to an allosteric site (a site other than the active site) on the receptor. This can lead to an increase in the efficacy or potency of the neurotransmitter.
The molecular structure of 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride consists of a 1,2,4-oxadiazole ring core, with a 4-fluorophenyl group attached to the 3-position of the ring and a piperidine ring attached to the 5-position via a methylene linker. [] The presence of the fluorine atom in the 4-fluorophenyl group can influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.
4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride acts as a positive allosteric modulator of mGlu5 receptors. [] It binds to a site distinct from the glutamate binding site on the receptor, enhancing the receptor's response to glutamate. This allosteric modulation ultimately leads to increased downstream signaling through pathways involving extracellular signal-regulated kinase (ERK) and cAMP-responsive element-binding protein (CREB) phosphorylation. [] These signaling pathways are crucial for various neuronal functions, including synaptic plasticity, learning, and memory.
Preclinical Antipsychotic-Like Activity: ADX47273 showed efficacy in preclinical models sensitive to antipsychotic drugs, such as reducing conditioned avoidance responding in rats and decreasing apomorphine-induced climbing in mice. [] It also blocked the locomotor activities induced by phencyclidine, apomorphine, and amphetamine in mice. [] Furthermore, ADX47273 decreased extracellular dopamine levels in the nucleus accumbens of rats. []
Preclinical Procognitive Activity: ADX47273 demonstrated potential cognitive-enhancing effects in preclinical models. It improved novel object recognition and reduced impulsivity in the five-choice serial reaction time test in rats. [] These findings suggest its potential for treating cognitive deficits associated with schizophrenia and other neuropsychiatric disorders.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: